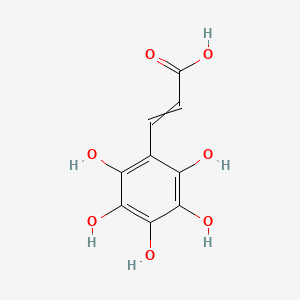
3-(Pentahydroxyphenyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentahydroxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids This compound is characterized by the presence of five hydroxyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentahydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. The reaction typically employs catalysts such as copper(I) cyanide and tert-butylhypohalite under ambient conditions to achieve high yields . Another method involves the use of vanillin and malonic acid in the presence of aromatic bases like aniline, although this method may require longer reaction times and may result in lower yields .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of propylene, a byproduct of ethylene and gasoline production. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Pentahydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as acyl chlorides and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-(Pentahydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antioxidant properties and potential role in neutralizing reactive oxygen species.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(Pentahydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound neutralizes reactive oxygen species by donating hydrogen atoms from its hydroxyl groups.
Anticancer Activity: It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase
Comparison with Similar Compounds
Cinnamic Acid: A simpler hydroxycinnamic acid with fewer hydroxyl groups.
Ferulic Acid: Contains a methoxy group in addition to hydroxyl groups.
Sinapic Acid: Features additional methoxy groups on the phenyl ring
Uniqueness: 3-(Pentahydroxyphenyl)prop-2-enoic acid is unique due to its high number of hydroxyl groups, which enhance its antioxidant capacity and potential biological activities compared to other hydroxycinnamic acids .
Properties
CAS No. |
873842-25-2 |
|---|---|
Molecular Formula |
C9H8O7 |
Molecular Weight |
228.16 g/mol |
IUPAC Name |
3-(2,3,4,5,6-pentahydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O7/c10-4(11)2-1-3-5(12)7(14)9(16)8(15)6(3)13/h1-2,12-16H,(H,10,11) |
InChI Key |
NTPXUZRWRCKXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)O)C1=C(C(=C(C(=C1O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


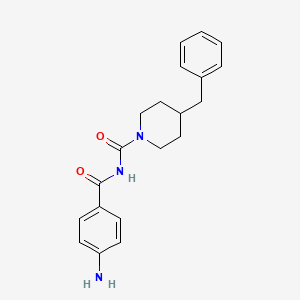
![3-[2-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14189630.png)
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
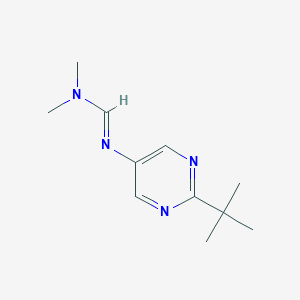
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![5-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-methoxy-4-methylphenol](/img/structure/B14189665.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
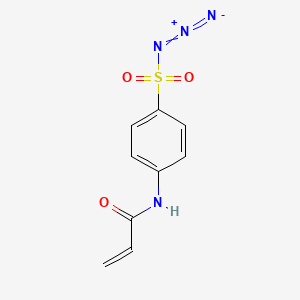
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
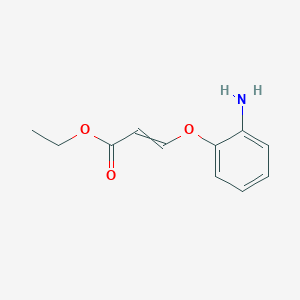
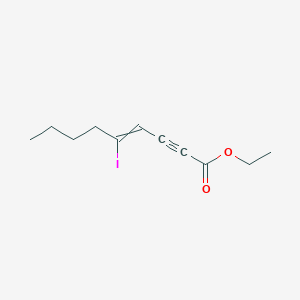
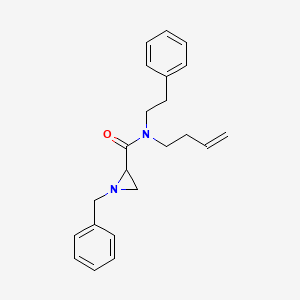
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
